molecular formula C17H26N4O2 B15119782 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B15119782
M. Wt: 318.4 g/mol
InChI Key: HVYUYEMOMRJMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a pyrimidine and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-tert-butylpyrimidine, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution or addition reactions.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)piperidine
  • 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)thiazole

Uniqueness

The uniqueness of 4-(2-Tert-butylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

[4-(2-tert-butylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H26N4O2/c1-17(2,3)16-18-7-6-14(19-16)21-10-11-23-13(12-21)15(22)20-8-4-5-9-20/h6-7,13H,4-5,8-12H2,1-3H3

InChI Key

HVYUYEMOMRJMJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.